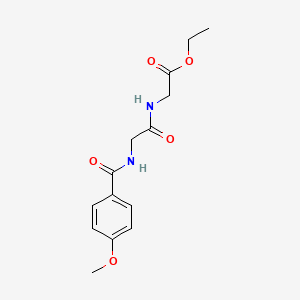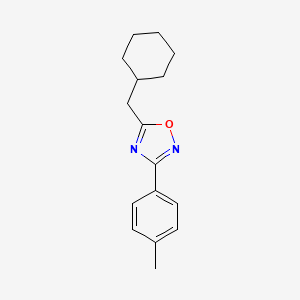![molecular formula C21H27N5O2 B5523011 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, incorporating various functional groups to achieve the desired compound. For instance, in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, precursor compounds are reacted under specific conditions to yield the target molecule with high specificity and yield. These processes are crucial for developing compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals a highly organized arrangement of atoms and bonds, contributing to their distinct chemical behavior. The crystal structure analysis helps in understanding the conformational preferences and intermolecular interactions, which are pivotal in determining the compound's reactivity and stability. For example, the study of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate unveiled its asymmetric unit and hydrogen bonding, shedding light on its solid-state behavior (Anthal et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives towards various reagents and conditions highlights their versatile chemical properties. For example, the reactions involving N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines provide insight into substitution and dealkylation processes, critical for modifying the compound's functional groups and enhancing its pharmacological profile (Blokhin et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for determining the compound's suitability for various applications. Stability studies, like those performed on 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] derivatives of pyrrolo[3,4-c]pyridine, use HPLC methods to assess the compound's degradation kinetics in aqueous solutions, providing valuable data for pharmaceutical formulation (Muszalska & Bereda, 2008).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other compounds, pKa, and pharmacological activities, is crucial. Research into the synthesis and pharmacological properties of pyrimidine derivatives, such as antiemetic agents, reveals their potential therapeutic applications and guides further modifications to enhance their efficacy and selectivity (Mattioda et al., 1975).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Stability
- The stability of a related compound, 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] derivative of pyrrolo[3,4-c]pyridine, in aqueous solutions was investigated, revealing pH-dependent stability and providing insights into the kinetics of hydrolysis under various conditions (Muszalska & Bereda, 2008).
Potential Therapeutic Applications
- Compounds with a structure incorporating elements similar to the chemical have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
- Another study focused on derivatives with piperidine components, showing that certain piperidinylpyrimidine derivatives previously prepared as inhibitors of TNF-alpha production also inhibited activation of HIV-1 LTR, indicating potential use in AIDS therapy (Fujiwara et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-22-19(24-9-5-6-10-24)15-20(23-16)25-11-13-26(14-12-25)21(27)17-7-3-4-8-18(17)28-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYNSVMSMDOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)


![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)
![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)
![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)


